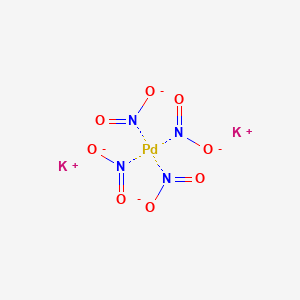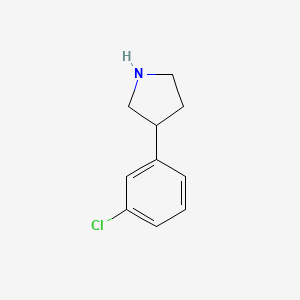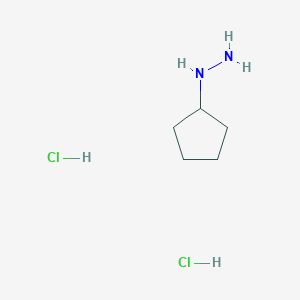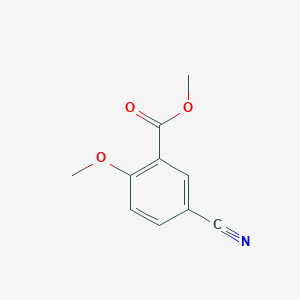
Potassium tetranitropalladate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium tetranitropalladate(II) can be synthesized through the reaction of palladium salts with potassium nitrite under controlled conditions. The reaction typically involves dissolving palladium chloride in water, followed by the addition of potassium nitrite. The mixture is then stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of dipotassium;palladium;tetranitrite follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium tetranitropalladate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases .
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, dipotassium;palladium;tetranitrite can undergo oxidation reactions.
Reduction: Reducing agents like sodium borohydride can reduce the compound to form palladium metal and other by-products.
Substitution: The nitrite ligands in dipotassium;palladium;tetranitrite can be substituted with other ligands such as chloride or bromide under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce palladium oxides, while reduction reactions yield palladium metal .
Applications De Recherche Scientifique
Chemistry: Potassium tetranitropalladate(II) is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions. Its catalytic properties make it valuable in organic synthesis and industrial processes .
Biology and Medicine: In biological research, dipotassium;palladium;tetranitrite is studied for its potential use in drug development and as a therapeutic agent. Its ability to interact with biological molecules and catalyze specific reactions makes it a promising candidate for medical applications .
Industry: The compound is also used in the manufacturing of electronic components and materials. Its unique properties make it suitable for applications in the electronics industry, including the production of conductive materials and sensors .
Mécanisme D'action
The mechanism by which dipotassium;palladium;tetranitrite exerts its effects involves the interaction of palladium ions with various molecular targets. Palladium can coordinate with different ligands, facilitating catalytic reactions and influencing molecular pathways. The nitrite ions in the compound also play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Potassium tetranitropalladate(II): Similar in structure and composition, this compound also contains palladium and nitrite ions but differs in its specific coordination environment.
Dipotassium tetranitropalladate: Another related compound with similar chemical properties and applications.
Uniqueness: Potassium tetranitropalladate(II) is unique due to its specific coordination of palladium with nitrite ions, which imparts distinct catalytic and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
IUPAC Name |
dipotassium;palladium;tetranitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIEKDUJYMSIK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13844-89-8 |
Source


|
| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID](/img/structure/B1592190.png)






